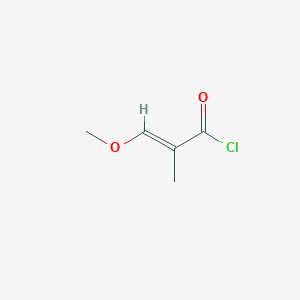
(E)-3-methoxy-2-methylprop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxymethacryloyl chloride is an organochlorine compound that belongs to the class of methacrylates It is characterized by the presence of a methoxy group attached to the methacryloyl chloride structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxymethacryloyl chloride typically involves the reaction of methacryloyl chloride with methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Methacryloyl chloride+Methanol→3-Methoxymethacryloyl chloride+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of 3-Methoxymethacryloyl chloride can be achieved through continuous flow processes. This method offers advantages such as improved reaction control, higher yields, and reduced formation of side products. The reaction is typically conducted in a tubular reactor, where methacryloyl chloride and methanol are continuously fed, and the product is collected at the outlet .
化学反応の分析
Types of Reactions: 3-Methoxymethacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Polymerization Reactions: It can undergo free radical polymerization to form polymethacrylates.
Hydrolysis: In the presence of water, it hydrolyzes to form methacrylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: The reaction is typically carried out in aqueous media.
Major Products Formed:
Substitution Reactions: Various methacrylate derivatives.
Polymerization Reactions: Polymethacrylates with different functional groups.
Hydrolysis: Methacrylic acid and methanol.
科学的研究の応用
3-Methoxymethacryloyl chloride has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as high thermal stability and mechanical strength.
Biological Research: Employed in the modification of biomolecules for the development of drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers.
作用機序
The mechanism of action of 3-Methoxymethacryloyl chloride primarily involves its reactivity as an electrophile. The methacryloyl chloride moiety can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in polymerization reactions, where the compound acts as a monomer, forming long polymer chains through free radical mechanisms .
類似化合物との比較
Methacryloyl Chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Acryloyl Chloride: Similar structure but with a different alkene group, leading to different polymerization properties.
Methacrylic Acid: The hydrolyzed form of methacryloyl chloride, used in different applications due to its acidic nature.
Uniqueness: 3-Methoxymethacryloyl chloride is unique due to the presence of the methoxy group, which enhances its reactivity and allows for the synthesis of a wider range of derivatives and polymers. This makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C5H7ClO2 |
|---|---|
分子量 |
134.56 g/mol |
IUPAC名 |
(E)-3-methoxy-2-methylprop-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-8-2)5(6)7/h3H,1-2H3/b4-3+ |
InChIキー |
JQWNCTPZTFWJLR-ONEGZZNKSA-N |
異性体SMILES |
C/C(=C\OC)/C(=O)Cl |
正規SMILES |
CC(=COC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


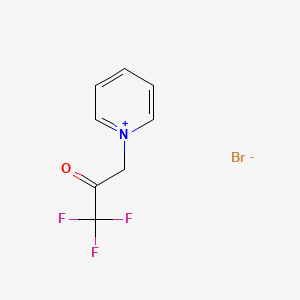
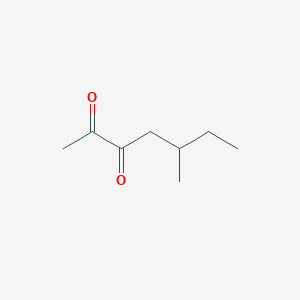
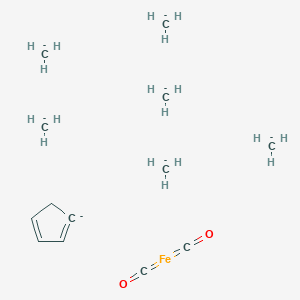
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
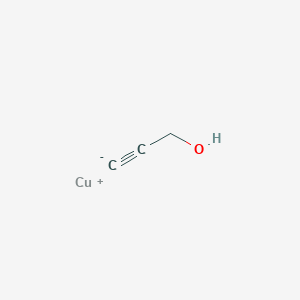
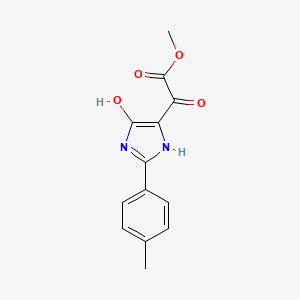
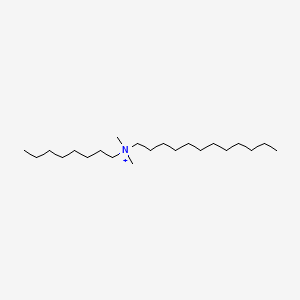
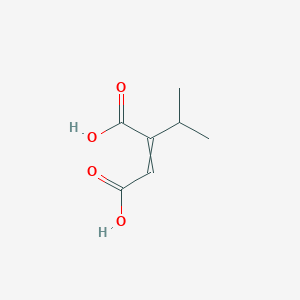
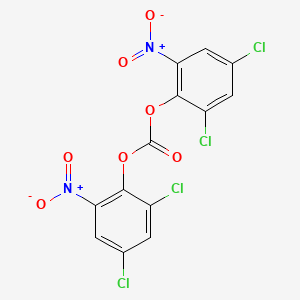
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)
![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
